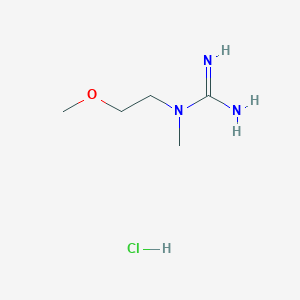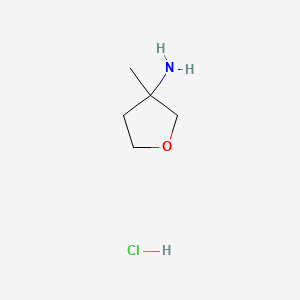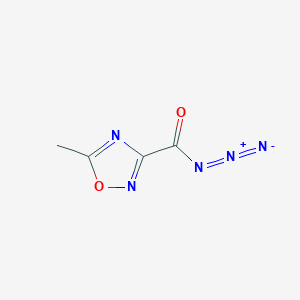![molecular formula C11H14FNO B1376686 3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol CAS No. 1246732-83-1](/img/structure/B1376686.png)
3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol, also known as 3-FPM, is a synthetic stimulant drug of the phenylpiperidine class. It is a derivative of the pyrrolidine class, which is related to compounds such as pyrovalerone, α-PVP, and MDPV. 3-FPM is a central nervous system (CNS) stimulant that produces effects similar to those of amphetamine or methylphenidate. It is used as a research chemical, and has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chemosensor Development
3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol and related compounds have been utilized in the development of selective chemosensors. For example, a study by Maity and Govindaraju (2010) demonstrated the use of a pyrrolidine constrained bipyridyl-dansyl conjugate for selectively sensing Al(3+) ions. This fluoroionophore operates on internal charge transfer (ICT) principles, highlighting the compound's potential in environmental and analytical chemistry (Maity & Govindaraju, 2010).
Organocatalysis
In the realm of organic synthesis, pyrrolidine derivatives, which are structurally similar to this compound, serve as effective organocatalysts. Yan-fang (2008) detailed the use of such a compound in asymmetric Michael addition reactions, offering insights into its catalytic mechanism and potential applications in chemical synthesis (Cui Yan-fang, 2008).
Synthetic and Structural Chemistry
Compounds structurally related to this compound are significant in synthetic and structural chemistry. Kamiński et al. (2013) synthesized various N-Mannich bases from pyrrolidine diones, exploring their properties and potential applications. This work contributes to the understanding of pyrrolidine derivatives in medicinal chemistry (Kamiński et al., 2013).
Advanced Material Applications
Derivatives of pyrrolidine, like this compound, are used in developing advanced materials. For instance, Cho et al. (2010) investigated compounds containing pyrrolidine structures in the context of polymer light emitting diodes, showcasing their utility in electronic and photonic applications (M. Cho et al., 2010).
Eigenschaften
IUPAC Name |
3-[(3-fluorophenyl)methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-2-9(6-10)7-11(14)4-5-13-8-11/h1-3,6,13-14H,4-5,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDFCAJRPUFZDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CC2=CC(=CC=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246732-83-1 |
Source


|
| Record name | 3-[(3-fluorophenyl)methyl]pyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one](/img/structure/B1376614.png)





![3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1376621.png)

